N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide
Description
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide is an intriguing compound with a unique structure that features a combination of pyridine, oxolane, and dihydropyran moieties
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(12-4-2-7-19-10-12)17-13-5-8-20-14(13)11-3-1-6-16-9-11/h1,3,6,9-10,13-14H,2,4-5,7-8H2,(H,17,18)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQPGQWVGIPAFR-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)NC2CCOC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=COC1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route to prepare N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide involves the following steps:
Formation of the oxolane ring: : Start with a suitable precursor such as 3-hydroxypyridine. Use a stereoselective catalytic process to introduce the 2R,3S configuration and form the oxolane ring.
Formation of the dihydropyran ring: : This step involves a cyclization reaction. Employ appropriate conditions, such as a Lewis acid catalyst, to achieve the formation of the dihydropyran ring.
Amide formation: : Finally, couple the resulting intermediate with a carboxylic acid derivative to form the desired carboxamide. This can be achieved using standard amide coupling reagents like EDCI and HOBt.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be scaled up using continuous flow processes to enhance efficiency and yield. Automated reactors and optimized reaction conditions are employed to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction of the compound can be achieved using reagents such as sodium borohydride (NaBH4).
Substitution: : The compound can participate in nucleophilic substitution reactions. Common reagents include halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA), under mild conditions, oxidizes specific functional groups without affecting the core structure.
Reduction: : Sodium borohydride (NaBH4) is used in protic solvents like methanol or ethanol.
Substitution: : Conditions often involve the use of a suitable base to deprotonate the nucleophile and facilitate the substitution reaction.
Major Products
Oxidation: : The major product is often an N-oxide derivative.
Reduction: : The primary product is a reduced form of the carboxamide.
Substitution: : Substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide serves as an intermediate in the synthesis of more complex molecules. It is also used as a chiral ligand in asymmetric synthesis.
Biology
This compound exhibits bioactive properties and can be utilized in the development of enzyme inhibitors and other biologically active molecules. Its ability to interact with specific enzymes makes it a valuable tool in biochemical studies.
Medicine
In medicine, research focuses on the compound's potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, which may lead to the development of new drugs.
Industry
In industrial applications, the compound is used in the manufacture of specialty chemicals and materials. Its unique structure lends itself to diverse chemical transformations, making it a versatile building block in industrial chemistry.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide typically involves interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure enables it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can result in the inhibition or activation of biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3R)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide
N-[(2S,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide
N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide
Highlighting Uniqueness
What sets N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide apart from its analogs is its specific stereochemistry, which significantly influences its chemical reactivity and biological activity. The (2R,3S) configuration imparts unique properties that can be leveraged in asymmetric synthesis and selective biological interactions, making it a compound of considerable interest in both academic and industrial research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
